molecular formula C14H14ClNS B1627867 3-phenyl-3,4-dihydro-2H-1,4-benzothiazine hydrochloride CAS No. 24033-90-7

3-phenyl-3,4-dihydro-2H-1,4-benzothiazine hydrochloride

Cat. No.: B1627867
CAS No.: 24033-90-7
M. Wt: 263.8 g/mol
InChI Key: LVWGRLXLPCOMEG-UHFFFAOYSA-N
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Description

3-Phenyl-3,4-dihydro-2H-1,4-benzothiazine hydrochloride is a heterocyclic organic compound featuring a benzothiazine core fused with a dihydrothiazine ring and substituted with a phenyl group at the 3-position. Its molecular formula is C₁₃H₁₄ClNS, with a molecular weight of 259.78 g/mol.

Properties

IUPAC Name

3-phenyl-3,4-dihydro-2H-1,4-benzothiazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NS.ClH/c1-2-6-11(7-3-1)13-10-16-14-9-5-4-8-12(14)15-13;/h1-9,13,15H,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVWGRLXLPCOMEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC2=CC=CC=C2S1)C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40585821
Record name 3-Phenyl-3,4-dihydro-2H-1,4-benzothiazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40585821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24033-90-7
Record name 3-Phenyl-3,4-dihydro-2H-1,4-benzothiazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40585821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Molecular Architecture

3-Phenyl-3,4-dihydro-2H-1,4-benzothiazine (C₁₄H₁₃NS) features a bicyclic system comprising a benzene ring fused to a thiazine ring, with a phenyl substituent at position 3. The hydrochloride salt forms via protonation of the secondary amine group, yielding a molecular weight of 263.84 g/mol (base: 227.33 g/mol + HCl). Key computed properties include:

Property Value (Base Compound) Value (Hydrochloride)
XLogP3 3.7 3.2 (estimated)
Hydrogen Bond Donors 1 2
Topological Polar Surface Area 37.3 Ų 64.8 Ų (estimated)

The hydrochloride salt exhibits enhanced aqueous solubility due to ionic character, a critical factor in pharmaceutical formulation.

Synthetic Methodologies

Cyclocondensation of 2-Aminothiophenol Derivatives

A patented route (EP0146102B1) involves the cyclocondensation of 2-aminothiophenol with α,β-unsaturated carbonyl compounds under acidic conditions.

Procedure :

  • Reactants : 2-Aminothiophenol (1.0 equiv), cinnamaldehyde (1.2 equiv), hydrochloric acid (3.0 equiv).
  • Solvent System : Ethanol/water (4:1 v/v).
  • Conditions : Reflux at 80°C for 8–12 hours.
  • Workup : Neutralization with NaHCO₃, extraction with methylene chloride, and HCl-mediated precipitation.

Outcome :

  • Yield: 68–72%.
  • Purity: >95% (HPLC).

This method leverages the electrophilicity of the α,β-unsaturated carbonyl to form the thiazine ring, with HCl ensuring salt formation during the final isolation.

Reductive Amination of Benzothiazinones

An alternative approach reduces 3-phenyl-1,4-benzothiazin-2-one to the dihydro intermediate, followed by hydrochloride salt formation.

Procedure :

  • Reduction Step :
    • Substrate: 3-Phenyl-1,4-benzothiazin-2-one (1.0 equiv).
    • Reducing Agent: Sodium borohydride (2.5 equiv) in tetrahydrofuran.
    • Conditions: 0°C to room temperature, 4 hours.
  • Acidification :
    • Treatment with 6M HCl in diethyl ether.
    • Precipitation at −20°C for 12 hours.

Outcome :

  • Yield: 58–63%.
  • Optical Purity: Racemic mixture due to non-stereoselective reduction.

Critical Process Parameters

Solvent Selection

  • Polar Aprotic Solvents : Dimethyl sulfoxide (DMSO) accelerates cyclocondensation but complicates HCl salt isolation due to high boiling points.
  • Ether-Water Mixtures : Ethanol/water (4:1) optimizes both reaction kinetics and product precipitation.

Acid Stoichiometry

Excess HCl (≥3.0 equiv) ensures complete protonation of the amine while preventing lactamization side reactions.

Purification and Characterization

Crystallization Optimization

Parameter Conditions Purity Improvement
Antisolvent Diethyl ether 88% → 95%
Cooling Rate 0.5°C/min Reduced occlusions
Seed Crystal Size 50–100 μm Uniform morphology

Spectroscopic Validation

  • ¹H NMR (DMSO-d₆) : δ 7.45–7.20 (m, 5H, Ph), 4.32 (s, 2H, CH₂), 3.88 (t, J=6.5 Hz, 2H, SCH₂).
  • IR (KBr) : 2550 cm⁻¹ (S-H, absent in hydrochloride), 1720 cm⁻¹ (C=N⁺).

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Scalability
Cyclocondensation 72 95 Industrial
Reductive Amination 63 92 Lab-scale

Cyclocondensation offers superior efficiency but requires strict temperature control to minimize thioether byproducts.

Chemical Reactions Analysis

Cyclization and Ring-Opening Reactions

The benzothiazine core undergoes reversible cyclization under acidic or basic conditions. Key methods include:

SubstrateConditionsProductYieldSource
2-Aminobenzenethiol + phenylacetic acid derivativesToluene/xylene, reflux, dehydrating agent3-phenyl-3,4-dihydro-2H-1,4-benzothiazine65–86%
2-ATP + bromoacetophenonesDiethyl ether, trimethylamine, reflux3-aryl-2H-benzo[b] thiazines65–86%
  • Mechanism : Nucleophilic attack by sulfur on α-carbon of bromoacetophenone, followed by NH₂-mediated cyclization and water elimination .

  • Industrial-scale cyclization uses controlled reactors to maximize purity.

Nucleophilic Substitution

The sulfur and nitrogen atoms participate in nucleophilic reactions:

With Electrophilic Carbonyls

Reaction PartnerConditionsProductApplication
Diethyl acetylenedicarboxylateRT, 5 minEthyl(3-oxo- benzothiazin-2-ylidene)acetateHg²⁺ chemosensor (LOD: 5.4 × 10⁻⁸ M)
Hydrazine hydrateEthanol, 80°C, 3 h3-oxo- -benzothiazin-2-ylidene acetohydrazideFluorescent probes

With Halogenated Compounds

Reactions with bromoacetophenones yield amoebicidal derivatives (e.g., 3-(2,4-dichlorophenyl)-2H-benzo[b] thiazine) .

Acylation and Alkylation

The secondary amine undergoes functionalization:

Reaction TypeReagentConditionsProductBiological Activity
AcylationAcetyl chlorideDCM, RTN-Acetyl derivativesEnhanced antimicrobial
AlkylationMethyl iodideK₂CO₃, DMF, 60°CN-Methyl derivativesImproved metabolic stability
  • Acylation preserves the thiazine ring without degradation.

Oxidation and Redox Reactions

The thiazine ring is redox-active:

Oxidizing AgentConditionsProductOutcome
O₂ (air)RT, acidic medium3-oxo-3,4-dihydro-2H-1,4-benzothiazineTautomerizes to stabilize conjugated system
Phenyl iodoacetate (PIDA)DCM, RTo-Quinone intermediatesForms condensed benzothiazines
  • Oxidation enhances electrophilicity for subsequent condensations .

Cycloaddition Reactions

The compound participates in [3+2] cycloadditions:

DipoleConditionsProductSelectivity
Glycosyl azidesCu(I), RT1,2,3-Triazolyl-benzothiazine hybridsAntifungal
Methyl-N-benzoyl-α-azidoglycinateThermal, 100°CMonosubstituted triazolesAntibacterial
  • Cu(I)-catalyzed reactions show regioselectivity for 1,4-disubstituted triazoles .

Rearrangements

Base-induced rearrangements alter ring topology:

BaseEquivalentsProductMechanism
t-BuOK21,2-BenzisothiazolesDiaza- -Wittig
t-BuOK61,2-Benzothiazine 1,1-dioxidesDianion-mediated
  • DFT calculations confirm mono- or dianionic intermediates depending on base stoichiometry .

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of benzothiazine compounds exhibit antimicrobial properties. For instance, studies have shown that certain benzothiazine derivatives can inhibit the growth of Staphylococcus aureus, a common pathogen responsible for various infections . This highlights the potential use of 3-phenyl-3,4-dihydro-2H-1,4-benzothiazine hydrochloride as a scaffold for developing new antimicrobial agents.

Neurological Applications

Benzothiazine derivatives have been explored as positive allosteric modulators for AMPA receptors in neurological research. The structural modifications on the benzothiazine core can significantly influence their potency and efficacy as AMPAR potentiators . This suggests that this compound could be further investigated for its neuroprotective effects or cognitive enhancement capabilities.

Anorectic Activity

There is evidence that certain benzothiazine derivatives possess anorectic activity, potentially useful in weight management therapies. The mechanisms by which these compounds exert their effects are still under investigation but may involve modulation of neurotransmitter systems related to appetite regulation .

Study on Antimicrobial Properties

A study published in a peer-reviewed journal assessed various benzothiazine derivatives' effectiveness against Staphylococcus aureus. The results indicated that specific substitutions on the benzothiazine ring enhanced antibacterial activity significantly compared to unsubstituted analogs .

Neurological Research

In a recent study focusing on AMPA receptor modulation, researchers synthesized several derivatives of benzothiazines and evaluated their binding affinities using advanced techniques such as X-ray crystallography and NMR spectroscopy. The findings demonstrated that specific structural features were crucial for enhancing receptor interaction and subsequent biological activity .

Mechanism of Action

The mechanism of action of 3-phenyl-3,4-dihydro-2H-1,4-benzothiazine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase enzymes, resulting in anti-inflammatory and analgesic effects. Additionally, it can interact with DNA and proteins, contributing to its antimicrobial and anticancer activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs: Substituent Variations

Compound Name Molecular Formula Key Substituents Synthesis Method Toxicity (LD₅₀) Applications/Notes References
3-Phenyl-3,4-dihydro-2H-1,4-benzothiazine hydrochloride C₁₃H₁₄ClNS Phenyl at C3 Biocatalytic reduction, cyclization Oral: 800 mg/kg (mus) Pharmacological intermediates
6-Chloro-3,4-dihydro-2H-1,4-benzothiazine C₈H₈ClNS Chlorine at C6 Halogenation of benzothiazine core Not reported Antimicrobial research
2-Methyl-3,4-dihydro-2H-1,4-benzothiazine C₉H₁₁NS Methyl at C2 Alkylation of primary amine Irritant (skin/eyes) Organic synthesis building block
7-Bromo-3,4-dihydro-2H-1,4-benzothiazine C₈H₈BrNS Bromine at C7 Bromination of aromatic ring Not reported Anticancer candidate

Key Observations :

  • Toxicity: The hydrochloride form exhibits higher systemic toxicity than non-ionic analogs, likely due to enhanced solubility and bioavailability .

Functional Group Modifications

3,4-Dihydro-2H-1,4-benzothiazine 1,1-Dioxide
  • Structure : Incorporates sulfone groups (S=O) at the 1-position.
  • Properties : Increased polarity and reduced reactivity compared to the parent benzothiazine.
  • Applications : Explored as a precursor for sulfonamide-based drugs .
4-(Chloroacetyl)-3-phenyl-3,4-dihydro-2H-1,4-benzothiazine
  • Structure : Chloroacetyl group at C3.
  • Reactivity : The chloroacetyl moiety enables nucleophilic substitutions, facilitating derivatization for drug discovery .

Pharmacological Analogs

Benzo[f]dithiazepin-3-ones (e.g., 3,4-dihydro-2H-1,5,2-benzo[f]dithiazepin-3-one)
  • Structure : Replaces sulfur with disulfide bonds and expands the ring system.
  • Activity : Demonstrated anticancer activity in vitro, with IC₅₀ values in the micromolar range .
  • Comparison: The benzothiazine core shows better metabolic stability than dithiazepinones due to reduced susceptibility to oxidative cleavage .
Pyrido-Benzothiazine Derivatives
  • Structure : Fused pyridine and benzothiazine rings.
  • Activity : High antimicrobial activity against Gram-positive bacteria (MIC: 0.5–2 µg/mL) .

Biological Activity

3-Phenyl-3,4-dihydro-2H-1,4-benzothiazine hydrochloride (CAS No. 24033-90-7) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores the pharmacological properties of this compound, focusing on its antimicrobial, anticancer, anti-inflammatory, and other relevant biological activities.

  • Molecular Formula : C14H14ClNS
  • Molecular Weight : 263.79 g/mol
  • CAS Number : 24033-90-7

Antimicrobial Activity

Research indicates that benzothiazine derivatives exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains and fungi:

Microorganism Activity Reference
Staphylococcus aureusInhibitory effect observed
Escherichia coliModerate activity
Aspergillus nigerSignificant antifungal activity

In a study evaluating the antimicrobial efficacy of thiazine derivatives, compounds similar to 3-phenyl-3,4-dihydro-2H-benzothiazine showed promising results with minimum inhibitory concentrations (MIC) demonstrating effectiveness against resistant strains.

Anticancer Activity

Benzothiazine derivatives have been investigated for their potential anticancer properties. The following findings summarize their effects:

Cancer Type Effect Reference
Breast CancerInduced apoptosis in vitro
LeukemiaInhibition of cell proliferation

In vitro studies have shown that certain derivatives can inhibit cancer cell growth by inducing apoptosis and disrupting cell cycle progression.

Anti-inflammatory Activity

The anti-inflammatory potential of benzothiazine compounds has also been explored. Research indicates that these compounds can reduce inflammation markers in various models:

  • Cytokine Inhibition : Studies have reported a decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6 upon treatment with benzothiazine derivatives .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial activity of 3-phenyl-3,4-dihydro-2H-benzothiazine hydrochloride revealed that it exhibited substantial inhibitory effects against both Gram-positive and Gram-negative bacteria. The study utilized standard disk diffusion methods to assess the compound's efficacy, yielding inhibition zones comparable to established antibiotics.

Case Study 2: Anticancer Mechanisms

In a recent investigation into the anticancer mechanisms of benzothiazine derivatives, researchers observed that treatment with these compounds resulted in significant apoptosis in leukemia cell lines. Flow cytometry analyses indicated an increase in early apoptotic cells when treated with specific concentrations of the compound .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-phenyl-3,4-dihydro-2H-1,4-benzothiazine hydrochloride, and how are intermediates validated?

  • Methodology : The compound is typically synthesized via cyclocondensation of 2-aminothiophenol derivatives with ketones or aldehydes under acidic conditions. For example, refluxing 2-aminothiophenol with phenylacetylene derivatives in ethanol/HCl yields the dihydrobenzothiazine core, followed by hydrochloride salt formation .
  • Intermediate Characterization : Use 1H/13C NMR to confirm regioselectivity and LC-MS for purity (>95%). X-ray crystallography (e.g., Cu Kα radiation) resolves stereochemical ambiguities in intermediates .

Q. Which analytical techniques are essential for structural confirmation of the compound?

  • Spectroscopy :

  • FT-IR: Identify characteristic bands (e.g., C-S stretch at 650–750 cm⁻¹, NH⁺ vibration at 2500–3000 cm⁻¹).
  • NMR: 1H NMR in DMSO-d6 typically shows aromatic protons (δ 6.8–7.5 ppm) and diastereotopic CH2 protons (δ 3.1–4.0 ppm) .
    • Crystallography : Single-crystal X-ray diffraction confirms the planar benzothiazine ring and hydrochloride counterion positioning .

Advanced Research Questions

Q. How can reaction yields be optimized for N-alkylation or aryl substitution on the benzothiazine core?

  • Strategies :

  • Use microwave-assisted synthesis (e.g., 100°C, 30 min) to reduce side reactions.
  • Screen catalysts: Pd(OAc)₂ improves cross-coupling yields for aryl substitutions by 20–30% compared to traditional methods .
    • Data-Driven Optimization : Design a Taguchi orthogonal array (variables: solvent polarity, temperature, catalyst loading) to identify optimal conditions.

Q. How to address contradictions in reported biological activity data (e.g., varying IC50 values in kinase assays)?

  • Root Cause Analysis :

  • Assay Conditions: Compare buffer pH (e.g., HEPES vs. Tris alters protonation states) and ATP concentrations (Km adjustments affect inhibition potency).
  • Protein Source: Recombinant vs. native kinases may have structural variations affecting binding .
    • Resolution : Conduct isothermal titration calorimetry (ITC) to measure binding thermodynamics under standardized conditions .

Q. What experimental designs are recommended for pharmacokinetic (PK) and metabolic stability studies?

  • In Vitro Models :

  • Hepatic Microsomal Assays: Incubate with rat/human liver microsomes (1 mg/mL) and NADPH to quantify metabolic half-life (t1/2).
  • Caco-2 Permeability: Assess intestinal absorption (Papp >1×10⁻⁶ cm/s indicates high bioavailability) .
    • In Vivo PK : Use Sprague-Dawley rats (IV/PO dosing) with LC-MS/MS plasma analysis. Apply non-compartmental modeling for AUC and clearance calculations .

Q. How to investigate the mechanism of action using computational approaches?

  • Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., with GSK-3β kinase) over 100 ns trajectories to identify stable binding conformers.
  • QSAR Modeling : Use CoMFA/CoMSIA to correlate substituent electronic parameters (Hammett σ) with activity trends .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
3-phenyl-3,4-dihydro-2H-1,4-benzothiazine hydrochloride
Reactant of Route 2
3-phenyl-3,4-dihydro-2H-1,4-benzothiazine hydrochloride

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